molecular formula Ir2O12S3 B1175206 REACTIVE GREEN 5 CAS No. 12225-74-0

REACTIVE GREEN 5

Cat. No.: B1175206
CAS No.: 12225-74-0
InChI Key:
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Description

Reactive Green 5 is a synthetic dye belonging to the class of reactive dyes, which are widely used in the textile industry for dyeing cellulose fibers such as cotton. This compound is known for its bright green color and excellent fastness properties. This compound is characterized by its ability to form covalent bonds with the fibers, resulting in high wash and light fastness.

Scientific Research Applications

Reactive Green 5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye-fiber interactions and the kinetics of dyeing processes.

    Biology: Employed in affinity chromatography for the purification of proteins and enzymes due to its ability to bind to specific biomolecules.

    Medicine: Investigated for its potential use in diagnostic assays and as a staining agent in histology.

    Industry: Widely used in the textile industry for dyeing cotton and other cellulose fibers. It is also used in the production of colored paper and inks.

Safety and Hazards

Reactive Green 5 is classified as a skin and serious eye damage, corrosion or irritation (Category 2, 2B). It causes skin and eye irritation (H315+H320). It is also classified as specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3). It may cause respiratory irritation (H335). Avoid breathing dust or fumes (P261) .

Mechanism of Action

Target of Action

Reactive Green 5, a type of reactive textile dye, primarily targets proteins, especially those with affinities to various nucleotides . The dye binds to these proteins, with the binding capacity varying greatly among different proteins .

Mode of Action

The interaction of this compound with its targets involves binding to proteins, particularly at nucleotide binding sites . This affinity for reactive dyes to proteins may be due to substrate/cofactor similarities as well as hydrophobic and ion exchange properties . Some proteins have been found to require the addition of divalent cations for binding to dye resins .

Biochemical Pathways

The dye’s interaction with proteins, particularly those with nucleotide binding sites, suggests that it may influence pathways involving these proteins .

Pharmacokinetics

The dye’s ability to bind to proteins suggests that it may be absorbed and distributed in the body through mechanisms involving protein interactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its binding to proteins. This binding can affect the function of these proteins, potentially influencing various cellular processes . For example, this compound has been used as a dye affinity support for the adsorption of the enzyme catalase .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding . Additionally, the dye’s action may be affected by the pH and temperature of its environment .

Biochemical Analysis

Biochemical Properties

Reactive Green 5 plays a significant role in biochemical reactions due to its ability to bind to proteins, especially those with affinities to various nucleotides. The dye interacts with enzymes, proteins, and other biomolecules through substrate/cofactor similarities, hydrophobic interactions, and ion exchange properties . For instance, this compound has been found to bind to dehydrogenases, kinases, restriction endonucleases, albumin, and interferon . These interactions can be influenced by the presence of divalent cations and nonionic detergents, which can either enhance or inhibit the binding capacity of the dye .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage, oxidative stress, and DNA damage . These effects can trigger cell survival or apoptosis mechanisms depending on the severity and duration of exposure . Additionally, this compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The dye binds to specific nucleotide binding sites on proteins, which can affect the protein’s function . For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This inhibition can lead to changes in cellular processes and metabolic pathways, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions, but its binding capacity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of this compound can induce oxidative stress, inflammation, and cellular damage, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The dye can affect the activity of enzymes involved in redox reactions, such as dehydrogenases and oxidases, leading to changes in cellular metabolism . Additionally, this compound can influence the levels of metabolites by altering the expression of genes involved in metabolic pathways . These effects can have downstream consequences on cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, depending on its binding properties and the presence of targeting signals . The distribution of this compound within cells can affect its activity and function, as well as its potential to induce cellular damage .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . The subcellular localization of this compound is critical for understanding its biochemical properties and potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reactive Green 5 is synthesized through a series of chemical reactions involving the formation of a triazine ring and the attachment of chromophore groups The synthesis typically starts with the reaction of cyanuric chloride with various amines to form the triazine ring

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions carried out in reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through filtration and drying processes before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Reactive Green 5 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The triazine ring in this compound is highly reactive towards nucleophiles, allowing it to form covalent bonds with cellulose fibers.

    Oxidation and Reduction: The dye can undergo redox reactions, which may affect its color properties.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the formation of different by-products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxyl groups present in cellulose fibers. The reaction typically occurs under alkaline conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium dithionite can be used.

    Hydrolysis: This reaction occurs in the presence of water, especially under acidic or alkaline conditions.

Major Products Formed

The major products formed from these reactions include covalently bonded dye-fiber complexes, oxidized or reduced dye molecules, and hydrolyzed by-products.

Comparison with Similar Compounds

Reactive Green 5 can be compared with other reactive dyes such as Reactive Blue 4, Reactive Red 120, and Reactive Yellow 86. These dyes share similar chemical structures and reactivity but differ in their chromophore groups, resulting in different colors. This compound is unique due to its specific combination of chromophore groups that produce its characteristic green color.

List of Similar Compounds

  • Reactive Blue 4
  • Reactive Red 120
  • Reactive Yellow 86

These compounds, like this compound, are used in the textile industry for dyeing cellulose fibers and have similar fastness properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Green 5 involves the reaction of a diazonium salt with a coupling component in the presence of a catalyst.", "Starting Materials": [ "4-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Naphthalen-2-ol", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-nitroaniline with nitric acid to form 2-nitro-4-nitroaniline", "Step 2: Reduction of 2-nitro-4-nitroaniline with sodium sulfide to form 2,4-diaminonitrobenzene", "Step 3: Diazotization of 2,4-diaminonitrobenzene with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with naphthalen-2-ol in the presence of copper(II) sulfate pentahydrate and sodium carbonate to form Reactive Green 5", "Step 5: Purification of the product by filtration and washing with water" ] }

CAS No.

12225-74-0

Molecular Formula

Ir2O12S3

Molecular Weight

0

Origin of Product

United States
Customer
Q & A

Q1: What makes Reactive Green 5 suitable for removing dyes from wastewater?

A1: this compound itself is a dye, but its structure allows it to act as a building block for creating adsorbent materials. Studies have shown that this compound can be immobilized onto various substrates, such as polyacrylamide/chitosan cryogels [], bacterial cellulose nanofibers [], and monolithic cryogels []. This immobilization creates a material with an affinity for specific molecules, enabling it to capture and remove target dyes from wastewater.

Q2: Can you provide examples of materials incorporating this compound for dye removal?

A2: Certainly. Researchers have developed several materials utilizing this compound for this purpose. One example is a composite material made from Barona marble waste treated with sodium metasilicate, potassium ferricyanide, or a mixture of both. This composite effectively adsorbed Reactive Red 120 and this compound dyes from aqueous solutions []. Another study used Mangifera indica stone-assisted layered double hydroxides biocomposites to adsorb this compound, demonstrating its potential as an efficient adsorbent for wastewater treatment [].

Q3: Besides dye removal, are there other applications of this compound in biotechnology?

A3: Yes, this compound has proven useful in enzyme purification. One study successfully purified papain, a cysteine protease enzyme, using this compound attached to a supermacroporous monolithic cryogel []. Another research group developed a this compound-decorated polyacrylamide/chitosan cryogel that acted as an affinity matrix for catalase, another important enzyme []. These examples highlight the versatility of this compound in bioseparation and purification processes.

Q4: What governs the efficiency of this compound-based materials in adsorption processes?

A4: Several factors influence the adsorption capacity of these materials. Firstly, the choice of base matrix and the method of immobilizing this compound play crucial roles. For instance, different base matrices like quartz, cellulose nanofibers, or cryogels offer distinct properties impacting adsorption [, ]. Secondly, experimental parameters such as pH, temperature, initial dye concentration, and adsorbent dosage all contribute to the overall efficiency []. Researchers often optimize these parameters to achieve maximum adsorption for specific target molecules.

Q5: Are there any studies exploring the kinetics and mechanisms of dye adsorption by this compound-based materials?

A5: Yes, researchers have investigated these aspects. For example, the adsorption kinetics of Reactive Red 120 and this compound onto Barona marble waste composites were best described by the pseudo-first-order kinetic model []. This suggests that the adsorption process primarily relies on the concentration of the dye in the solution. Further studies examining the adsorption isotherms can provide valuable insights into the underlying mechanisms and the nature of interactions between this compound and target dyes.

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